REACTION_CXSMILES
|
C(OC(OC(OCC)=O)=O)C.C(OC([N:17]1[C:25]([NH2:26])=[C:24]2[C:19]([CH:20]=[C:21]([C:27]([F:30])([F:29])[F:28])[CH:22]=[CH:23]2)=[N:18]1)=O)C>C(O)C>[NH2:26][C:25]1[C:24]2[C:19](=[CH:20][C:21]([C:27]([F:29])([F:28])[F:30])=[CH:22][CH:23]=2)[NH:18][N:17]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)OC(=O)OCC
|
Name
|
3-amino-6-trifluoromethylindazole-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1N=C2C=C(C=CC2=C1N)C(F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC(=CC=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |